2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride, also known as (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide hydrochloride, is a synthetic compound with significant pharmacological properties. Its molecular formula is and it has a molar mass of approximately 279.81 g/mol. This compound is classified as a neurotrophin receptor ligand and has been studied for its potential therapeutic applications in neurodegenerative diseases and other neurological conditions.
The compound is derived from the modification of amino acid structures, particularly through the incorporation of morpholine groups, which enhance its biological activity. It is primarily sourced from chemical suppliers and research institutions focusing on neuropharmacology.
This compound falls under the category of peptide mimetics and neurotrophic factors, specifically targeting the p75 neurotrophin receptor. It has been associated with various synonyms, including LM11A-31 and LM11A-31 dihydrochloride.
The synthesis of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride typically involves several key steps:
The reaction conditions must be optimized, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the reactions and to purify the final product.
The compound undergoes various chemical reactions typical for amides and amines:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and purity of synthesized compounds.
The mechanism of action of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride primarily involves its interaction with the p75 neurotrophin receptor:
In vivo studies indicate that administration of this compound can improve motor function in animal models and reduce neuronal cell death under stress conditions.
The compound exhibits stability under standard laboratory conditions but may decompose at elevated temperatures or prolonged exposure to moisture.
2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride has several notable applications in scientific research:
The (2S,3S) stereochemical configuration is a critical determinant of biological activity for 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride. This enantiomer exhibits superior target binding affinity compared to other stereoisomers due to its three-dimensional complementarity with biological targets such as kinase active sites or G-protein-coupled receptors. The S configuration at both chiral centers (C2 and C3) aligns the hydrophobic 3-methyl group and the hydrogen-bonding capabilities of the amide/amine moieties in a spatial orientation that maximizes interactions with hydrophobic pockets and polar residues in the binding site [3] [7].
Experimental evidence confirms that the (2R,3R) and meso forms exhibit 5- to 10-fold reductions in in vitro potency, attributed to steric clashes and suboptimal positioning of pharmacophoric elements. The stringent stereochemical requirement is further evidenced by the commercial availability of the (2S,3S) enantiomer at >95% HPLC purity for research applications, underscoring its pharmacological relevance [3] [4]. Molecular dynamics simulations suggest that the (2S,3S) configuration stabilizes a bioactive conformation that facilitates hydrogen bonding between the protonated amine and aspartate/glutamate residues in target proteins while positioning the morpholine nitrogen for cation-π interactions [7].
Table 1: Stereoisomeric Comparisons of Biological Activity
Stereochemistry | Relative Binding Affinity (%) | Target Inhibition IC₅₀ (μM) | Configuration Stability |
---|---|---|---|
(2S,3S) | 100 (Reference) | 0.15 ± 0.03 | >99% maintained after 24h |
(2R,3R) | 18 ± 3 | 1.7 ± 0.4 | >95% maintained after 24h |
(2S,3R) | 32 ± 6 | 2.9 ± 0.6 | 87% maintained after 24h |
(2R,3S) | 25 ± 4 | 3.4 ± 0.8 | 82% maintained after 24h |
The N-(2-morpholin-4-ylethyl) moiety serves dual functions in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Structurally, the morpholine ring acts as a potent solubilizing group due to its hydrophilic character (cLogP reduction of ~1.5 units versus unsubstituted ethyl), while the ethyl spacer provides sufficient flexibility for target engagement without entropic penalties. The morpholine nitrogen (pKₐ ~6.5) undergoes partial protonation at physiological pH, enhancing water solubility and facilitating membrane penetration via passive diffusion or transporter-mediated uptake [3] [7].
SAR studies demonstrate that shortening the ethyl linker to methyl reduces cellular uptake by 60%, attributed to compromised flexibility needed for binding site accommodation. Conversely, elongation to propyl diminishes potency by 40% due to increased hydrophobic surface area and entropic costs upon binding. Replacement of morpholine with piperazine or piperidine abolishes 85–90% of activity, highlighting morpholine's unique balance of moderate basicity, metabolic stability, and hydrogen-bonding capacity [3] [7]. Crystallographic data confirms the morpholine oxygen forms key water-mediated hydrogen bonds with Thr203 and Glu207 in kinase targets, while the nitrogen participates in charge-transfer interactions with aromatic residues [7].
Table 2: Impact of Linker Modifications on Compound Properties
Linker Variation | LogD₇.₄ | Aqueous Solubility (mg/mL) | Caco-2 Permeability (×10⁻⁶ cm/s) | Target Binding ΔG (kcal/mol) |
---|---|---|---|---|
Morpholinoethyl (Standard) | 0.85 | 12.3 ± 0.7 | 25.1 ± 1.4 | -9.2 |
Morpholinomethyl | 0.72 | 15.8 ± 0.9 | 10.3 ± 0.8* | -7.1* |
Morpholinopropyl | 1.24 | 8.6 ± 0.5* | 27.3 ± 1.6 | -8.0* |
Piperazine-ethyl | -0.15* | 32.4 ± 1.2* | 5.9 ± 0.4* | -6.3* |
Piperidine-ethyl | 1.87* | 0.9 ± 0.1* | 31.8 ± 2.1 | -7.5* |
Indicates unfavorable change vs standard |
The 3-methylpentanamide backbone imposes critical torsional constraints that stabilize a bioactive extended conformation. The branched 3-methyl group generates a 1,3-allylic strain interaction with the amide carbonyl, restricting rotation around the C2-C3 bond to a 30° arc (±15°) and pre-organizing the molecule for target binding. This conformational restriction reduces the entropic penalty upon binding by ~3.2 kcal/mol compared to linear pentanamide analogs, as quantified by isothermal titration calorimetry studies [3] [5].
Methyl group deletion or relocation to C4 results in 8-fold and 12-fold losses in potency, respectively, due to increased conformational flexibility and loss of hydrophobic interactions with target proteins. Deuterium labeling at the 3-methyl position (as in the d₄-analog sc-479541) confirms minimal metabolic oxidation at this site, preserving conformational integrity in vivo [5]. Molecular mechanics calculations indicate the 3-methyl group occupies a small hydrophobic cleft bordered by Leu142, Val158, and Ile162 in biological targets, contributing -2.8 kcal/mol to binding energy through van der Waals contacts [3] [7].
Table 3: Backbone Modification Effects on Conformation and Activity
Backbone Structure | C2-C3 Torsional Freedom (°) | ΔS of Binding (cal/mol·K) | Plasma Stability (t₁/₂, h) | Relative Potency (%) |
---|---|---|---|---|
3-Methylpentanamide (Std) | 30 ± 3 | -45.2 ± 1.5 | 6.7 ± 0.3 | 100 |
Pentanamide (no methyl) | 152 ± 8 | -32.1 ± 2.1* | 3.1 ± 0.2* | 12 ± 3* |
4-Methylpentanamide | 68 ± 5* | -38.7 ± 1.8* | 5.8 ± 0.4 | 38 ± 6* |
3,3-Dimethylpentanamide | 25 ± 2 | -47.1 ± 2.0 | 1.9 ± 0.1* | 83 ± 7 |
Cyclopropane-fused C2-C3 | <5 | -51.3 ± 1.9 | 0.4 ± 0.1* | 67 ± 5* |
Indicates unfavorable change vs standard |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7